molecular formula C12H22N2O2 B7933330 [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid

Cat. No.: B7933330
M. Wt: 226.32 g/mol
InChI Key: YXUKLOBWSFZEGE-UHFFFAOYSA-N
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Description

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid is an organic compound that belongs to the class of amino acids This compound is characterized by the presence of a cyclopropyl-methyl-amino group and a cyclohexylamino group attached to an acetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopropyl-methyl-amine with cyclohexylamine in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with chloroacetic acid under controlled conditions to yield the final product. The reaction conditions typically include:

    Temperature: 50-70°C

    Catalyst: Palladium on carbon (Pd/C)

    Solvent: Ethanol or methanol

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial process may also incorporate purification steps such as crystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halogenated compounds to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Sodium borohydride in ethanol at 0-5°C.

    Substitution: Halogenated compounds (e.g., bromoethane) in the presence of a base such as sodium hydroxide at 40-60°C.

Major Products Formed

    Oxidation: Oxo derivatives with ketone or aldehyde functional groups.

    Reduction: Reduced forms with additional hydrogen atoms.

    Substitution: Substituted derivatives with new functional groups replacing the amino groups.

Scientific Research Applications

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-propionic acid
  • [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-butyric acid
  • [2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-valeric acid

Uniqueness

[2-(Cyclopropyl-methyl-amino)-cyclohexylamino]-acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

2-[[2-[cyclopropyl(methyl)amino]cyclohexyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-14(9-6-7-9)11-5-3-2-4-10(11)13-8-12(15)16/h9-11,13H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXUKLOBWSFZEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C2CCCCC2NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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